1-(4-chlorobenzoyl)-N-ethylindoline-2-carboxamide

Lipophilicity Drug-likeness ADME Prediction

1-(4-Chlorobenzoyl)-N-ethylindoline-2-carboxamide (CAS 1101204-43-6; molecular formula C18H17ClN2O2; molecular weight 328.8 g/mol) is a synthetic indoline-2-carboxamide derivative bearing a 4-chlorobenzoyl substituent at the indoline N1 position and an N-ethyl carboxamide at C2. The indoline-2-carboxamide scaffold has been validated as a privileged chemotype in multiple therapeutic programs, including brain-penetrant inhibitors of Trypanosoma brucei (EC50 as low as 20 nM) and IKK2 inhibitors for inflammatory disorders.

Molecular Formula C18H17ClN2O2
Molecular Weight 328.8
CAS No. 1101204-43-6
Cat. No. B2870760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzoyl)-N-ethylindoline-2-carboxamide
CAS1101204-43-6
Molecular FormulaC18H17ClN2O2
Molecular Weight328.8
Structural Identifiers
SMILESCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H17ClN2O2/c1-2-20-17(22)16-11-13-5-3-4-6-15(13)21(16)18(23)12-7-9-14(19)10-8-12/h3-10,16H,2,11H2,1H3,(H,20,22)
InChIKeyLPTDDXZOPOWLBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview of 1-(4-Chlorobenzoyl)-N-ethylindoline-2-carboxamide (CAS 1101204-43-6): Core Identity and Comparator Landscape


1-(4-Chlorobenzoyl)-N-ethylindoline-2-carboxamide (CAS 1101204-43-6; molecular formula C18H17ClN2O2; molecular weight 328.8 g/mol) is a synthetic indoline-2-carboxamide derivative bearing a 4-chlorobenzoyl substituent at the indoline N1 position and an N-ethyl carboxamide at C2 . The indoline-2-carboxamide scaffold has been validated as a privileged chemotype in multiple therapeutic programs, including brain-penetrant inhibitors of Trypanosoma brucei (EC50 as low as 20 nM) [1] and IKK2 inhibitors for inflammatory disorders [2]. The 4-chlorobenzoyl group is a proven pharmacophoric element present in the FDA-approved NSAID indomethacin, known to confer target affinity and modulate physicochemical properties [3]. This compound is supplied primarily as a research-grade chemical for drug discovery and chemical biology applications, with typical purity specifications of ≥95% .

Why In-Class Substitution of 1-(4-Chlorobenzoyl)-N-ethylindoline-2-carboxamide Carries Scientific and Procurement Risk


Generic substitution within the indoline-2-carboxamide class is scientifically inadvisable because minor structural modifications—particularly at the N1-benzoyl substituent and the C2-carboxamide N-alkyl group—produce substantial, non-linear shifts in target potency, selectivity, and pharmacokinetic properties. In the landmark Trypanosoma brucei indoline-2-carboxamide series, replacing the 4-chlorophenyl pendant ether with a phenyl group (removal of chlorine) shifted EC50 from 0.03 μM to 0.04 μM, while changing to 3,4-dichlorophenyl reduced potency to 0.40 μM (a >13-fold loss) [1]. Similarly, in the indole carboxamide IKK2 inhibitor patent literature, systematic variation of the carboxamide N-alkyl substituent (methyl, ethyl, propyl, isopropyl) is explicitly claimed as producing differentiated inhibitory profiles [2]. The 4-chlorobenzoyl group cannot be replaced with a 4-bromobenzyl moiety without fundamentally altering target selectivity, as demonstrated in the indomethacin-to-COX-2-selective inhibitor transformation [3]. These precedent data establish that even single-atom or single-position changes within this chemotype produce compounds with quantifiably distinct biological behavior, making blind interchange scientifically unsound and experimentally risky.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzoyl)-N-ethylindoline-2-carboxamide (CAS 1101204-43-6) Against Closest Analogs


Lipophilicity-Driven Differentiation: Calculated logP Comparison Between N-Ethyl and N-Des-Ethyl Indoline-2-Carboxamide Analogs

The N-ethyl carboxamide substituent of the target compound confers a calculated increase in lipophilicity of approximately +0.8 to +1.0 logP units compared to the unsubstituted carboxamide analog 1-(4-chlorobenzoyl)indoline-2-carboxamide (molecular weight 300.74 g/mol, C16H13ClN2O2) . Using the fragment-based XlogP method, the N-ethyl group adds an estimated +0.9 log units over the primary amide NH2 [1]. This lipophilicity shift is predicted to enhance passive membrane permeability (estimated Papp increase of 2- to 4-fold based on the logD-membrane permeability correlation for neutral compounds in the MW 300-350 range) while maintaining compliance with Lipinski's Rule of Five (cLogP remains below 5) [2]. This positions the compound in a differentiated property space: higher permeability than the des-ethyl analog without exceeding the lipophilicity ceiling associated with promiscuous binding and poor solubility.

Lipophilicity Drug-likeness ADME Prediction

Indoline Saturation State as a Metabolic Stability Differentiator: Saturated vs. Aromatic Indole Core in Indole-2-Carboxamide IKK2 Inhibitors

The target compound features a saturated indoline core (2,3-dihydro-1H-indole) rather than the fully aromatic indole ring found in the GlaxoSmithKline IKK2 inhibitor patent series (US20080293802) [1]. The indoline-2-carboxamide scaffold was deliberately selected in the Trypanosoma brucei program over the corresponding indole series because the saturated ring eliminates a potential site of cytochrome P450-mediated oxidative metabolism and reduces planarity, which can favorably modulate solubility and off-target polypharmacology [2]. In direct comparative metabolic stability assays within the T. brucei indoline-2-carboxamide series, compounds with the saturated indoline core exhibited microsomal intrinsic clearance values ranging from 1.2 to 9.1 mL min⁻¹ g⁻¹ (mouse), 4.4 to 47 mL min⁻¹ g⁻¹ (rat), and 1.3 to 3.3 mL min⁻¹ g⁻¹ (human) depending on the pendant aryl substituent [2]. No corresponding indole (unsaturated) direct comparator was reported in this study; however, the general principle that saturation of aromatic rings reduces oxidative metabolism is well-established in medicinal chemistry [3].

Metabolic Stability IKK2 Inhibition Indoline vs Indole

N-Alkyl Chain Length Effects on Biological Potency: SAR Inferences from Indoline-2-Carboxamide and Indole-2-Carboxamide Series

The N-ethyl substituent on the C2 carboxamide represents a specific point of structural differentiation from the N-methyl, N-propyl, and N-isopropyl analogs listed as comparator compounds by multiple suppliers [1]. In the IKK2 indole carboxamide patent (US20080293802), the carboxamide N-substituent is a defined variable within the Markush structure, with the specification explicitly teaching that variation of this substituent (among alkyl, cycloalkyl, and substituted alkyl groups) modulates IKK2 inhibitory potency [2]. In the Trypanosoma brucei indoline-2-carboxamide series, SAR exploration of the pendant group attached to the indoline core demonstrated that even subtle changes in steric and electronic properties produced EC50 values spanning from 0.02 μM to 1.1 μM (a 55-fold range) [3]. The N-ethyl group provides a steric bulk intermediate between N-methyl (smaller) and N-propyl/N-isopropyl (larger), which typically translates to an optimal balance between target complementarity and conformational entropy penalty upon binding.

Structure-Activity Relationship (SAR) Kinase Inhibition N-Alkyl Substitution

4-Chlorobenzoyl Pharmacophore Contribution: Target Engagement Precedent and Selectivity Implications Relative to Non-Chlorinated and Brominated Analogs

The 4-chlorobenzoyl group is a validated pharmacophoric element whose contribution to target binding affinity has been quantitatively demonstrated in the indomethacin-derived COX inhibitor series. In a direct head-to-head comparison, replacement of the 4-chlorobenzoyl group on the indole nitrogen with a 4-bromobenzyl moiety in indomethacin amide derivatives retained COX-2 inhibitory potency (IC50 values in the low nanomolar range) but fundamentally altered the COX-1/COX-2 selectivity profile, converting a nonselective inhibitor into a COX-2-selective agent [1]. The chlorine atom participates in orthogonal multipolar interactions (halogen bonding) with protein backbone carbonyls and can occupy hydrophobic pockets with precise steric complementarity; substitution with bromine (larger van der Waals radius) or hydrogen (loss of halogen bond) produces measurably different binding geometries and affinity profiles [2]. In the Trypanosoma brucei indoline-2-carboxamide series, the 4-chlorophenyl-substituted compound exhibited an EC50 of 0.03 μM, while the 4-fluorophenyl analog showed an EC50 of 0.02 μM and the unsubstituted phenyl analog an EC50 of 0.04 μM—demonstrating that even within the halogen series, potency varies with halogen identity [3].

Pharmacophore COX-2 Selectivity Halogen Bonding

Physicochemical Property Vector Differentiation: Molecular Weight and Hydrogen Bonding Capacity Relative to Close Structural Neighbors

The target compound (MW 328.8 g/mol, 2 H-bond donors, 3 H-bond acceptors, rotatable bonds: 4) occupies a distinct position in physicochemical property space compared to its closest commercial analogs . The des-N-ethyl analog 1-(4-chlorobenzoyl)indoline-2-carboxamide has MW 300.74 g/mol and 3 H-bond donors (primary amide NH2), while the indole-based IKK2 inhibitor exemplars from the GSK patent series typically have MW > 400 g/mol [1]. This places the target compound in the 'sweet spot' for lead-like properties (MW < 350, HBD ≤ 3, HBA ≤ 6) as defined by the Rule of Three for fragment-based lead generation [2], while also complying with Lipinski's Rule of Five for drug-likeness. The N-ethyl amide reduces hydrogen bond donor count by one relative to the primary amide, which is known to improve passive permeability and reduce P-glycoprotein efflux liability [3].

Physicochemical Properties Drug-likeness Lead Optimization

Procurement Specification Differentiation: Purity, Supply Format, and Batch Reproducibility Considerations

The target compound is commercially available from research chemical suppliers with a specified purity of ≥98% (HPLC) in powder format, with the saturated indoline core confirmed by the IUPAC name 1-(4-chlorobenzoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide . This differentiates it from the structurally similar but biologically distinct indole-2-carboxamide series, which features an aromatic C2-C3 bond and is supplied by different synthetic routes. The N-ethyl substitution on the carboxamide is a critical quality attribute, as incomplete amidation or N-alkylation would produce the des-ethyl impurity (1-(4-chlorobenzoyl)indoline-2-carboxamide), which has distinct biological properties as noted above . The lack of a PubChem entry and the absence of the compound from major screening databases (ChEMBL, BindingDB) indicate that this is a specialized, low-volume research chemical rather than a widely screened compound, which means procurement from a single qualified supplier may be necessary, and independent analytical characterization (NMR, LC-MS) prior to use is recommended [1].

Quality Control Procurement Research Chemical Supply

Recommended Research Application Scenarios for 1-(4-Chlorobenzoyl)-N-ethylindoline-2-carboxamide Based on Quantitative Differentiation Evidence


Systematic SAR-by-Catalog Exploration of N-Alkyl Indoline-2-Carboxamide Series for Kinase or Anti-Infective Target Programs

Procure this compound alongside its N-methyl, N-propyl, and N-isopropyl analogs to construct a focused N-alkyl SAR matrix. Based on the class-level SAR evidence from the Trypanosoma brucei indoline-2-carboxamide series, where EC50 values varied from 0.02 μM to 1.1 μM across substituent variations [1], the N-ethyl analog is predicted to occupy an intermediate potency and lipophilicity position within this series. Testing the complete N-alkyl set in a target-specific biochemical or phenotypic assay will rapidly establish whether the N-ethyl group represents the optimal balance for your target of interest, without requiring de novo synthetic chemistry.

Metabolic Stability Benchmarking of Indoline vs. Indole Scaffolds in a Matched Molecular Pair Analysis

Use this compound as the indoline (saturated core) representative in a head-to-head microsomal stability comparison against a structurally matched indole-2-carboxamide analog. The indoline-2-carboxamide series from the T. brucei program demonstrated microsomal intrinsic clearance values of 1.2–9.1 mL min⁻¹ g⁻¹ (mouse) and 1.3–3.3 mL min⁻¹ g⁻¹ (human) [1], but no direct indole comparator data are publicly available. Generating matched-pair metabolic stability data with this compound would provide valuable scaffold-selection guidance for programs where pharmacokinetic duration is critical, such as CNS-targeted or once-daily oral dosing regimens.

Halogen-Bonding Pharmacophore Validation Using 4-Chlorobenzoyl as a Privileged Fragment in Fragment-Based Drug Discovery

Deploy this compound as a probe to evaluate the contribution of the 4-chlorobenzoyl group to target binding affinity and selectivity. The 4-chlorobenzoyl fragment is a known pharmacophoric element in COX inhibitors (indomethacin) [2], and class-level SAR from the T. brucei series demonstrates that potency shifts from 0.02 μM (4-fluoro) to 0.03 μM (4-chloro) to 0.04 μM (unsubstituted phenyl) [1]. Testing this compound alongside the 4-fluoro, 4-bromo, and des-halo analogs in your target assay will directly quantify the halogen identity contribution to binding, providing actionable data for lead optimization decisions.

Lead-Like Chemical Probe Development for IKK2-Mediated Inflammatory Disease Models

Employ this compound as a starting point for IKK2 inhibitor development based on the indoline-2-carboxamide chemotype's precedent in the GSK IKK2 patent family (US20080293802) [3]. The compound's favorable lead-like physicochemical profile (MW 328.8, HBD=2, HBA=3) positions it as an attractive alternative to the higher molecular weight indole-based IKK2 exemplars (typically MW > 400) disclosed in the patent literature [3]. Initial profiling should include IKK2 biochemical inhibition assays, NF-κB reporter gene assays in relevant cell lines, and selectivity screening against IKK1 and other kinases to establish the selectivity window conferred by the indoline-N-ethyl-4-chlorobenzoyl substitution pattern.

Quote Request

Request a Quote for 1-(4-chlorobenzoyl)-N-ethylindoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.